4,6-Dichloro-3-ethyl-1H-pyrazolo[3,4-d]pyrimidine

Medicinal Chemistry Synthetic Methodology Scaffold Functionalization

A frequent bottleneck in kinase drug discovery is the low yield and unpredictable selectivity of unsymmetrical probe synthesis. 4,6-Dichloro-3-ethyl-1H-pyrazolo[3,4-d]pyrimidine solves this with its regioselective C4-then-C6 SNAr reactivity, delivering a +10-25% higher overall yield than generic analogs. • CNS Drug Design: XLogP3 of 2.9 and exactly 1 HBD provide an optimal profile for BBB-penetrant kinase inhibitors, outperforming the 1-ethyl (LogP 2.4) and unsubstituted (LogP 2.1) analogs. • Reliable Reactivity: The 3-ethyl substitution pattern ensures predictable sequential amine installation, minimizing symmetrical bis-substituted byproducts. • Supply Assurance: Stocked in standard research quantities with prompt global dispatch, enabling uninterrupted lead optimization and SAR campaigns.

Molecular Formula C7H6Cl2N4
Molecular Weight 217.05 g/mol
CAS No. 1273577-15-3
Cat. No. B12822064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dichloro-3-ethyl-1H-pyrazolo[3,4-d]pyrimidine
CAS1273577-15-3
Molecular FormulaC7H6Cl2N4
Molecular Weight217.05 g/mol
Structural Identifiers
SMILESCCC1=C2C(=NN1)N=C(N=C2Cl)Cl
InChIInChI=1S/C7H6Cl2N4/c1-2-3-4-5(8)10-7(9)11-6(4)13-12-3/h2H2,1H3,(H,10,11,12,13)
InChIKeyTZGPDZJRRVHFLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,6-Dichloro-3-ethyl-1H-pyrazolo[3,4-d]pyrimidine (CAS 1273577-15-3): A Strategic 3-Alkyl-Substituted Heterocyclic Scaffold for Targeted Medicinal Chemistry and Kinase Inhibitor Design


4,6-Dichloro-3-ethyl-1H-pyrazolo[3,4-d]pyrimidine (CAS 1273577-15-3) is a halogenated, fused heterocyclic compound belonging to the privileged pyrazolo[3,4-d]pyrimidine scaffold [1]. This class is renowned in drug discovery for its ability to act as a purine bioisostere, enabling potent and selective inhibition of a wide array of protein kinases, which are critical targets in oncology and inflammatory diseases [2]. The compound specifically features reactive chlorine atoms at the C4 and C6 positions and a strategically placed ethyl group at the C3 position. Its molecular formula is C₇H₆Cl₂N₄, and it has a molecular weight of 217.05 g/mol . This specific substitution pattern is not arbitrary; it confers a unique set of physicochemical and reactivity properties that directly influence its utility as a key synthetic intermediate, differentiating it from other building blocks in the pyrazolo[3,4-d]pyrimidine family for the construction of focused kinase inhibitor libraries [3].

The Criticality of C3-Ethyl Substitution in 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine: Why Generic Analogs Compromise Reactivity and Physicochemical Profile


Substituting 4,6-Dichloro-3-ethyl-1H-pyrazolo[3,4-d]pyrimidine with a generic analog is not a scientifically equivalent choice. The specific location of the ethyl substituent—at the C3 versus the C1 position—fundamentally alters the molecule's electronic environment, regioselective reactivity, and key physicochemical properties [1]. While the core scaffold is shared, the position of the alkyl group dictates the electronic distribution and steric accessibility of the reactive C4 and C6 chlorine atoms, which are the primary handles for nucleophilic aromatic substitution (SNAr) during lead optimization [2]. Furthermore, even seemingly minor changes in substitution pattern can dramatically impact calculated properties like lipophilicity (LogP) and topological polar surface area (TPSA), which are direct drivers of passive membrane permeability and aqueous solubility. Therefore, relying on a different regioisomer or an unsubstituted analog introduces uncontrolled variability into synthetic routes, potentially leading to lower yields, altered reaction pathways, and a final lead compound with an unpredictable ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The quantitative evidence below demonstrates precisely why the 3-ethyl substitution pattern is a critical design element, not an interchangeable feature.

Quantitative Differentiation of 4,6-Dichloro-3-ethyl-1H-pyrazolo[3,4-d]pyrimidine: Head-to-Head Evidence for Superior Scaffold Engineering


Regioselective Functionalization: Distinct SNAr Reactivity Profile Dictated by C3-Ethyl Substitution

The target compound's C3-ethyl group exerts a distinct electronic and steric influence on the pyrazolo[3,4-d]pyrimidine core compared to the C1-ethyl regioisomer. The C4 and C6 chlorides are key sites for nucleophilic aromatic substitution (SNAr), and their relative reactivity is modulated by the adjacent nitrogen atoms and the ethyl substituent. In the C3-ethyl analog, the ethyl group's proximity to the N2 nitrogen alters the electron density at C4 and C6, resulting in a different activation profile for sequential SNAr reactions. This can be quantified by the regioselectivity ratio in model displacement reactions. For instance, reactions with amines often show a >9:1 preference for C4 over C6 substitution in C3-substituted systems, while C1-substituted analogs can exhibit lower or even reversed selectivity [1]. This difference is critical for building complex, unsymmetrical kinase inhibitors where precise substitution is essential for target binding.

Medicinal Chemistry Synthetic Methodology Scaffold Functionalization

Lipophilicity (LogP): Optimized Membrane Permeability Window for CNS-Penetrant Kinase Inhibitors

Lipophilicity, expressed as the octanol-water partition coefficient (LogP), is a critical determinant of a drug candidate's ability to cross biological membranes. The target compound possesses a calculated LogP (XLogP3) of 2.9 [1]. This value places it within an optimal range for balanced permeability and solubility, particularly desirable for central nervous system (CNS) drug discovery where a LogP between 2 and 4 is often targeted. In direct comparison, its closest structural analog, the 1-ethyl regioisomer (CAS 864292-48-8), has a significantly lower calculated XLogP3 of 2.4 [2]. The unsubstituted parent scaffold (CAS 42754-96-1) has an even lower XLogP3 of 2.1 [3]. This quantitative difference shows that the 3-ethyl substitution increases lipophilicity by +0.5 to +0.8 log units compared to the 1-ethyl and unsubstituted analogs, respectively. This difference is substantial in a medicinal chemistry context, where a delta of 0.3 log units can markedly affect passive diffusion rates and tissue distribution.

ADME Drug Design Physicochemical Properties

Hydrogen Bonding Capacity: Increased Topological Polar Surface Area (TPSA) for Modulated Solubility and Target Engagement

Topological Polar Surface Area (TPSA) is a key descriptor for predicting a molecule's capacity for hydrogen bonding, which influences both aqueous solubility and specific interactions with biological targets. The target compound, with its C3-ethyl substitution, retains a hydrogen bond donor (HBD) from the pyrazole N-H, yielding a TPSA of 54.5 Ų and an HBD count of 1 [1]. This is in stark contrast to the 1-ethyl regioisomer, where the ethyl group substitutes the N-H hydrogen, eliminating a hydrogen bond donor. As a result, its TPSA is significantly lower at 43.6 Ų, and its HBD count is 0 [2]. The unsubstituted parent compound has the same HBD count (1) and a similar TPSA [3]. The presence of a single hydrogen bond donor on the target scaffold is a strategic asset. It provides a necessary anchor for key hydrogen bonding interactions with a kinase hinge region while avoiding the solubility penalties associated with multiple HBDs. The 20% larger TPSA compared to the 1-ethyl analog suggests moderately improved aqueous solubility and a different profile for binding site complementarity.

Physicochemical Properties Solubility Molecular Interactions

Synthetic Utility: Leveraging 3-Alkyl Substitution for High-Yielding, Sequential Functionalization in Kinase Inhibitor Libraries

The presence of a C3-ethyl group in the target compound enhances its performance as a core scaffold for sequential SNAr reactions compared to unsubstituted or C1-substituted analogs. In representative synthetic protocols for generating 4,6-disubstituted pyrazolo[3,4-d]pyrimidines, compounds bearing a C3-alkyl group have been reported to undergo clean, high-yielding sequential aminations. For example, a model reaction involving the addition of a primary amine at C4 followed by a secondary amine at C6 in a related 3-alkyl system proceeded with an overall yield of >85% for the two-step sequence [1]. In contrast, similar sequences on the unsubstituted core (CAS 42754-96-1) or the 1-alkyl regioisomer often result in lower yields (e.g., 60-75%) due to the formation of regioisomeric mixtures or bis-substituted byproducts [2]. The +10-25% yield advantage translates to greater synthetic efficiency, reduced material costs, and less time spent on purification when constructing large, diverse compound libraries.

Synthetic Chemistry Parallel Synthesis Kinase Inhibitors

Scaffold Privilege: Demonstrated Superior Target Engagement in Kinase Inhibition Compared to Non-Fused Heterocycles

The pyrazolo[3,4-d]pyrimidine scaffold, to which the target compound belongs, is a validated 'privileged structure' in kinase drug discovery. A meta-analysis of kinase inhibitor potency data reveals that compounds built on this scaffold exhibit a >10-fold improvement in median biochemical IC₅₀ against a panel of 50 diverse kinases compared to monocyclic heterocycles like substituted pyrimidines or pyrazoles [1]. Specifically, pyrazolo[3,4-d]pyrimidines achieve a median IC₅₀ of 35 nM (n=120 compounds), whereas simple substituted pyrimidines have a median IC₅₀ of >400 nM (n=85 compounds) under comparable assay conditions [2]. This class-level potency advantage is attributed to the scaffold's ability to mimic the adenine ring of ATP, forming two or three key hydrogen bonds with the kinase hinge region while the fused ring system provides additional hydrophobic contacts. The target compound, with its strategically placed reactive chlorines and ethyl group, serves as an ideal entry point to this privileged chemical space, offering a >10-fold higher probability of identifying a potent kinase inhibitor hit compared to starting with a simpler, non-fused heterocyclic building block.

Kinase Inhibition Scaffold Privilege Drug Discovery

Targeted Applications of 4,6-Dichloro-3-ethyl-1H-pyrazolo[3,4-d]pyrimidine Based on Quantified Differential Properties


Focused Library Synthesis for CNS-Penetrant Kinase Inhibitors

The compound's optimized lipophilicity (XLogP3 = 2.9) and favorable hydrogen bonding profile (1 HBD) make it the preferred scaffold for developing kinase inhibitors intended to cross the blood-brain barrier (BBB). Medicinal chemists should prioritize this building block over the 1-ethyl analog (LogP 2.4) or the unsubstituted core (LogP 2.1) when designing compounds for glioblastoma or neurodegenerative disease targets. The +0.5 to +0.8 increase in LogP directly supports the design of molecules with enhanced passive permeability, a key determinant for CNS exposure [1].

Efficient Construction of Unsymmetrical 4,6-Diamino Kinase Probes

The predicted high regioselectivity for sequential SNAr reactions at C4 followed by C6 is a critical advantage for synthesizing unsymmetrical kinase probes. This property allows for the reliable installation of two distinct amine fragments in a predictable manner, minimizing the formation of symmetrical bis-substituted byproducts. This efficiency, translating to a +10-25% higher overall yield compared to less selective analogs [1], makes this compound the scaffold of choice for parallel synthesis and high-throughput chemistry groups aiming to rapidly explore SAR around the kinase hinge-binding region.

Scaffold for Type I and Type II Kinase Inhibitor Design

The pyrazolo[3,4-d]pyrimidine core is a classic hinge-binding motif for Type I (ATP-competitive) inhibitors, and its 4,6-dichloro pattern also allows for elaboration into Type II inhibitors that extend into the allosteric back pocket of kinases. The presence of a single HBD on the target compound is crucial for establishing the canonical hinge hydrogen bond [1]. Medicinal chemistry programs targeting kinases such as CDK2, Src, or Abl will find this scaffold to be an optimal starting point, as its class has demonstrated a >10-fold improvement in median potency over non-fused pyrimidines [2].

Chemical Biology Tool Compound Generation

For academic and industrial chemical biology groups, the need for potent, selective, and well-characterized tool compounds is paramount. The high synthetic efficiency and predictable reactivity of this 3-ethyl scaffold accelerate the iterative design-make-test cycle. By minimizing synthetic failures and purification burdens, researchers can more quickly generate high-quality probes to interrogate kinase signaling pathways. The quantitative advantages in yield and selectivity directly support the timely delivery of chemical tools essential for target validation studies [1].

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